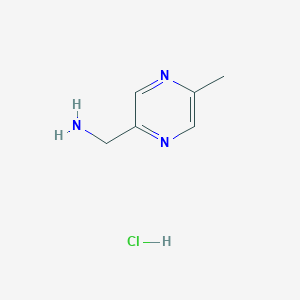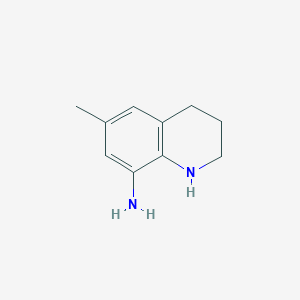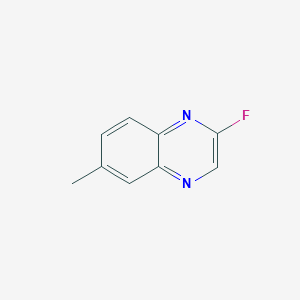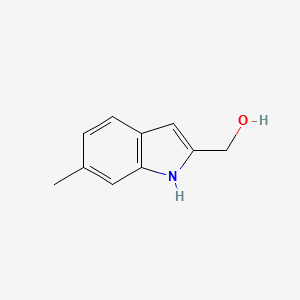
4-Ethyl-5-fluoronicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethyl-5-fluoronicotinonitrile is an organic compound with the molecular formula C8H7FN2. It is a derivative of nicotinonitrile, featuring an ethyl group at the fourth position and a fluorine atom at the fifth position on the pyridine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-5-fluoronicotinonitrile typically involves the reaction of 4-ethyl-3-pyridinecarbonitrile with a fluorinating agent. One common method includes the use of fluorine gas or a fluorinating reagent such as Selectfluor. The reaction is usually carried out under controlled conditions to ensure the selective introduction of the fluorine atom at the desired position .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process starting from readily available precursors. The process includes nitration, reduction, and fluorination steps, followed by purification to obtain the desired product with high purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
4-Ethyl-5-fluoronicotinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of 4-ethyl-5-fluoronicotinamines.
Substitution: Formation of various substituted pyridine derivatives.
Applications De Recherche Scientifique
4-Ethyl-5-fluoronicotinonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and other industrial products
Mécanisme D'action
The mechanism of action of 4-Ethyl-5-fluoronicotinonitrile involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or receptors involved in disease pathways. The nitrile group can also participate in hydrogen bonding and other interactions, contributing to the compound’s bioactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Fluoronicotinonitrile: Lacks the ethyl group at the fourth position.
4-Ethyl-3-pyridinecarbonitrile: Lacks the fluorine atom at the fifth position.
4-Ethyl-5-chloronicotinonitrile: Contains a chlorine atom instead of fluorine.
Uniqueness
4-Ethyl-5-fluoronicotinonitrile is unique due to the presence of both an ethyl group and a fluorine atom on the pyridine ring. This combination of substituents can enhance the compound’s chemical reactivity and biological activity, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C8H7FN2 |
|---|---|
Poids moléculaire |
150.15 g/mol |
Nom IUPAC |
4-ethyl-5-fluoropyridine-3-carbonitrile |
InChI |
InChI=1S/C8H7FN2/c1-2-7-6(3-10)4-11-5-8(7)9/h4-5H,2H2,1H3 |
Clé InChI |
XNJXEQLLCVLCNY-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C=NC=C1C#N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-Azaspiro[2.5]octa-4,7-diene-4-carboxamide](/img/structure/B11920703.png)
![3,4-Dihydrocyclopenta[b]indole](/img/structure/B11920708.png)



![7-Amino-2-azaspiro[4.4]nonan-3-one](/img/structure/B11920740.png)
![2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-amine](/img/structure/B11920745.png)
![[1,2]Oxazolo[5,4-G]indolizine](/img/structure/B11920747.png)

![6-Aminopyrazolo[1,5-a]pyrimidine-7-carbonitrile](/img/structure/B11920758.png)
![(NZ)-N-[(1,3,5-trimethylpyrazol-4-yl)methylidene]hydroxylamine](/img/structure/B11920761.png)

